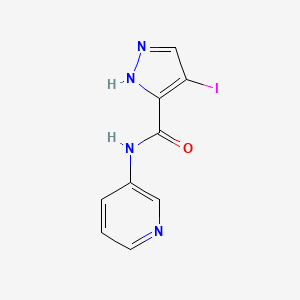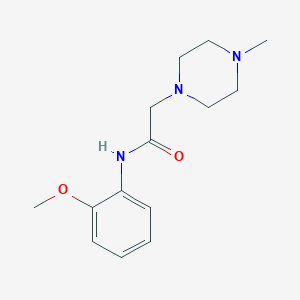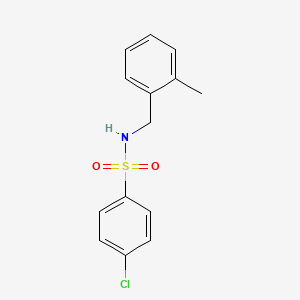
4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of several kinases that are involved in cancer cell growth and survival. Specifically, it binds to the ATP-binding site of these kinases, preventing them from functioning properly. This leads to the inhibition of downstream signaling pathways that are necessary for cancer cell survival.
Biochemical and Physiological Effects:
4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide has been shown to modulate the immune system, leading to increased anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for certain kinases. This allows for more targeted and precise experiments. However, one limitation is that 4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide may not be effective in all types of cancer, and its efficacy may vary depending on the specific mutations present in the cancer cells.
Orientations Futures
There are several potential future directions for the use of 4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide in cancer treatment. One direction is the evaluation of its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is the exploration of its potential use in other types of cancer, such as solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-pyridinyl hydrazine with 4-iodobenzoyl chloride, followed by the addition of 1H-pyrazole-3-carboxamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and AKT, which are involved in the growth and survival of cancer cells. 4-iodo-N-3-pyridinyl-1H-pyrazole-3-carboxamide has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
4-iodo-N-pyridin-3-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O/c10-7-5-12-14-8(7)9(15)13-6-2-1-3-11-4-6/h1-5H,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNKMSYOBBSUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)
![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)